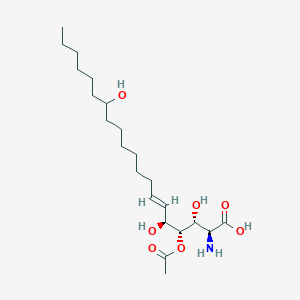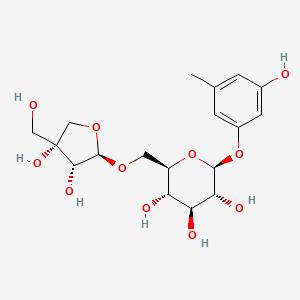![molecular formula C15H21Cl2N3O2 B14110166 4-amino-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-methoxybenzamide;hydrochloride](/img/structure/B14110166.png)
4-amino-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-methoxybenzamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zacopride hydrochloride is a potent antagonist at the 5-HT3 receptor and an agonist at the 5-HT4 receptor. It has been studied for its antiemetic, anxiolytic, and nootropic effects in animal models. Additionally, zacopride hydrochloride has shown pro-respiratory effects, reducing sleep apnea and reversing opioid-induced respiratory depression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zacopride hydrochloride involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with quinuclidin-3-amine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of zacopride hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Zacopride hydrochloride undergoes various chemical reactions, including:
Oxidation: Zacopride hydrochloride can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form its corresponding reduced derivatives.
Substitution: Zacopride hydrochloride can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of zacopride hydrochloride, while reduction may produce reduced derivatives .
Aplicaciones Científicas De Investigación
Zacopride hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving 5-HT3 and 5-HT4 receptors.
Biology: Studied for its effects on serotonin receptors and its potential role in modulating neurotransmission.
Medicine: Investigated for its potential therapeutic effects in conditions such as anxiety, depression, and respiratory disorders.
Industry: Used in the development of new pharmaceuticals targeting serotonin receptors .
Mecanismo De Acción
Zacopride hydrochloride exerts its effects by antagonizing the 5-HT3 receptor and agonizing the 5-HT4 receptor. This dual action modulates neurotransmission, leading to its anxiolytic, antiemetic, and pro-respiratory effects. The compound stimulates the 5-HT4 receptors on the adrenal glands, increasing aldosterone secretion .
Comparación Con Compuestos Similares
Similar Compounds
Ondansetron: Another 5-HT3 receptor antagonist used primarily as an antiemetic.
Metoclopramide: A 5-HT4 receptor agonist with prokinetic and antiemetic properties.
Granisetron: A selective 5-HT3 receptor antagonist used to prevent nausea and vomiting
Uniqueness
Zacopride hydrochloride is unique due to its dual action as both a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. This combination of actions provides a broader range of therapeutic effects compared to compounds that target only one receptor type .
Propiedades
Fórmula molecular |
C15H21Cl2N3O2 |
|---|---|
Peso molecular |
346.2 g/mol |
Nombre IUPAC |
4-amino-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C15H20ClN3O2.ClH/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19;/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20);1H/t13-;/m1./s1 |
Clave InChI |
ITXVOUSORXSTQH-BTQNPOSSSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1C(=O)N[C@@H]2CN3CCC2CC3)Cl)N.Cl |
SMILES canónico |
COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-6-methyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110091.png)
![5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110094.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B14110101.png)

![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14110110.png)
![N-(3-bromobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14110115.png)


![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14110137.png)

![(E)-1-(8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B14110143.png)
![Methyl 2-[3-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B14110155.png)
![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B14110159.png)
